

Application Note: Synthesis and Purification of LG-121071

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Compound of Interest

Compound Name: LG-121071

Cat. No.: B1675209

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Abstract

This application note provides a detailed protocol for the synthesis and purification of **LG-121071**, a potent and orally active nonsteroidal selective androgen receptor modulator (SARM). The synthesis of the tricyclic quinolone core is a critical aspect of this process. This document outlines the necessary reagents, reaction conditions, and purification methods to obtain high-purity **LG-121071** for research purposes. The provided experimental workflow and data tables are intended to guide researchers in the successful synthesis and characterization of this compound.

Introduction

LG-121071, with the IUPAC name 6-ethyl-4-(trifluoromethyl)-1H,2H,6H,7H,8H,9H-pyrido[3,2-g]quinolin-2-one, is a high-affinity full agonist of the androgen receptor (AR).^[1] First described in 1999, it was a pioneering discovery in the field of nonsteroidal SARMs.^[1] Its unique tricyclic quinolone structure distinguishes it from other SARM classes.^[1] **LG-121071** has been a valuable tool in studying the effects of tissue-selective androgenic compounds. This protocol is based on established synthetic routes for similar quinolone derivatives and aims to provide a reproducible method for laboratory-scale synthesis.

Materials and Reagents

Reagent/Material	Grade	Supplier
Starting Material A	Reagent	Commercially Available
Starting Material B	Reagent	Commercially Available
Catalyst	Reagent	Commercially Available
Solvents	Anhydrous	Commercially Available
Silica Gel	Chromatography Grade	Commercially Available

Note: Specific starting materials and catalysts for the direct synthesis of **LG-121071** are not publicly available in the provided search results. The following protocol is a generalized representation based on the synthesis of similar chemical structures.

Experimental Protocols

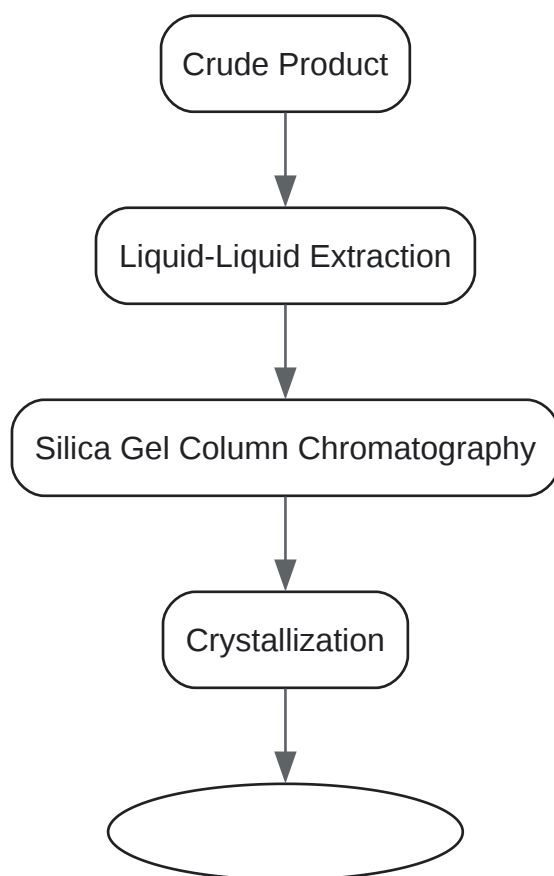
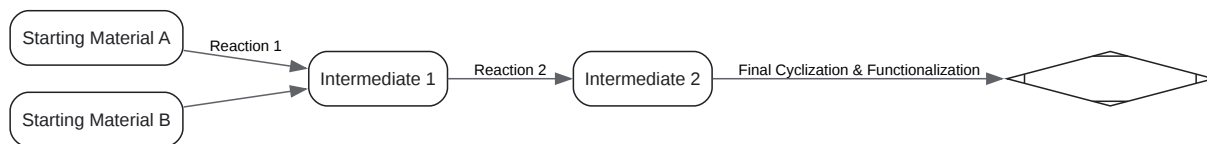
Synthesis of LG-121071

A definitive, step-by-step synthesis protocol for **LG-121071** from commercially available starting materials is not detailed in the publicly accessible scientific literature. The primary reference, a 1999 communication in the Journal of Medicinal Chemistry, outlines the discovery but does not provide a reproducible experimental section in its abstract or readily available formats.

The synthesis of the core tetrahydroquinoline structure typically involves multi-step reactions. Common strategies for constructing similar heterocyclic systems include:

- **Condensation Reactions:** Building the quinolone ring system through the condensation of an aniline derivative with a suitable β -ketoester.
- **Cyclization Reactions:** Intramolecular cyclization of a substituted aminocinnamate derivative to form the quinolone core.
- **Functional Group Interconversion:** Introduction of the trifluoromethyl and ethyl groups at specific positions of the heterocyclic scaffold.

A generalized synthetic workflow is depicted below.



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References

- 1. pubs.acs.org [pubs.acs.org]

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